Product packaging for Phosphorus sulfide (P2S3)(Cat. No.:CAS No. 12165-69-4)

Phosphorus sulfide (P2S3)

Cat. No.: B085363
CAS No.: 12165-69-4
M. Wt: 158.2 g/mol
InChI Key: XQNIYBBHBZAQEC-UHFFFAOYSA-N
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Description

Historical Perspectives on the Existence and Characterization of P₂S₃

The history of diphosphorus (B173284) trisulfide is marked by debate and rediscovery. Early reports suggesting that P₂S₃ could be formed by simply heating red phosphorus and sulfur were refuted by Helff in 1893. wikipedia.org These early claims likely pointed to mixtures of other phosphorus sulfides, such as P₄S₃, P₄S₅, and P₄S₇, rather than the distinct P₂S₃ compound.

The existence of P₂S₃ was proposed again by Ralston and Wilkinson in 1928. wikipedia.org Decades later, in 1959, a significant breakthrough occurred when Pitochelli and Audrieth provided evidence for its existence through X-ray diffraction studies, although they were unable to fully isolate the compound. wikipedia.org The characterization of this elusive molecule continued into the late 20th century. In 1997, Lohr and Sundholm conducted a theoretical analysis, publishing potential structures for the P₂S₃ molecule. wikipedia.org Modern analytical and computational methods have since confirmed its synthesis and structure, solidifying its place in chemical literature.

Contemporary Relevance of P₂S₃ in Material Science and Inorganic Chemistry

In recent years, P₂S₃ has emerged as a compound of significant interest, particularly in the fields of material science and inorganic chemistry, driven by theoretical predictions and advanced synthesis techniques.

In material science , the focus has pivoted towards the potential of P₂S₃ in two-dimensional (2D) materials. A 2017 computational study by Xiao proposed that a stable 2D crystalline monolayer of P₂S₃ could be formed. wikipedia.orgscispace.com This theoretical 2D material is predicted to be a semiconductor with a very wide bandgap, making it a promising candidate for applications in nanoelectronics and optoelectronics. scispace.com Further theoretical work suggests that the electronic properties can be tuned by creating P₂S₃ nanoribbons and nanotubes, potentially advancing the development of flexible electronic devices. wikipedia.orgscispace.com

Properties of Theoretical 2D P₂S₃ Monolayer

PropertyValueSource
Predicted StabilityDynamically, thermodynamically, and chemically stable scispace.com
Band Gap4.55 eV scispace.com
Potential ApplicationsNanoelectronics, optoelectronics, flexible electronics wikipedia.orgscispace.com

In inorganic chemistry , P₂S₃ serves as a valuable reagent and precursor. echemi.com It is utilized in the synthesis of other phosphorus-containing compounds, including phosphorothioates, which are key intermediates in various manufacturing processes. echemi.com Its nature as a strong reducing agent allows it to participate in reactions to create valuable intermediates for organic synthesis and to reduce metal oxides at high temperatures. wikipedia.org Furthermore, P₂S₃ has been shown to be a building block in complex organometallic structures. Research has demonstrated its role in forming the cyclo-P₂S₃ middle deck in dimolybdenum triple-decker complexes, where its bonding and isomerism have been studied extensively. acs.orgresearchgate.net This highlights its utility in constructing novel and complex inorganic and organometallic molecules. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula P2S3 B085363 Phosphorus sulfide (P2S3) CAS No. 12165-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12165-69-4

Molecular Formula

P2S3

Molecular Weight

158.2 g/mol

InChI

InChI=1S/P2S3/c3-1-5-2-4

InChI Key

XQNIYBBHBZAQEC-UHFFFAOYSA-N

SMILES

P(=S)SP=S

Canonical SMILES

P(=S)SP=S

Other CAS No.

12165-69-4

physical_description

Phosphorus trisulfide, free from yellow and white phosphorus appears as a grayish yellow solid.

Synonyms

PHOSPHORUS TRISULFIDE

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of P₂s₃

Fundamental Synthesis Protocols for Bulk P₂S₃

The traditional and most common method for synthesizing bulk P₂S₃ involves the direct reaction of elemental phosphorus and sulfur. ontosight.aisciencemadness.org This method, while straightforward in principle, requires careful control over reaction conditions to ensure the formation of the desired product with high purity.

Controlled Reaction Conditions and Stoichiometric Control

The synthesis of P₂S₃ is highly sensitive to the stoichiometry of the reactants and the thermal profile of the reaction. sciencemadness.org A precise 2:3 molar ratio of phosphorus to sulfur is crucial for the formation of phase-pure P₂S₃. Deviations from this ratio can lead to the formation of other phosphorus sulfides, such as P₄S₃ or P₄S₁₀. To counteract the sublimation of sulfur at elevated temperatures, a slight excess of sulfur (5-10%) is often introduced.

The reaction is typically carried out in an evacuated and sealed quartz tube to create an inert atmosphere, preventing oxidation and reactions with moisture. ontosight.ai The temperature is a critical parameter that must be carefully managed. A gradual heating ramp to a final temperature between 300°C and 400°C is employed, followed by an isothermal hold for 24 to 48 hours. This slow heating process is essential to mitigate the risk of explosive exothermic reactions that are characteristic of phosphorus-sulfur systems. Post-synthesis, the product is often annealed at a lower temperature, around 200°C, to alleviate mechanical stress within the solid material.

Reaction progress and the purity of the final product are typically monitored and confirmed using analytical techniques such as X-ray diffraction (XRD). The absence of peaks corresponding to unreacted red phosphorus or elemental sulfur in the XRD pattern indicates the successful formation of P₂S₃.

Table 1: Key Parameters for Bulk P₂S₃ Synthesis

Parameter Value/Condition Purpose
Reactant Ratio (P:S) 2:3 (molar) Ensures stoichiometric formation of P₂S₃.
Sulfur Excess 5-10% Compensates for sulfur sublimation.
Reaction Vessel Evacuated quartz tube Provides an inert atmosphere.
Reaction Temperature 300–400°C Promotes the reaction between phosphorus and sulfur.
Heating Profile Gradual ramp followed by isothermal hold Mitigates explosive exothermic reactions.
Annealing Temperature ~200°C Relieves mechanical stress in the product.

P₂S₃ as a Chemical Precursor in Advanced Synthesis

Beyond its direct applications, P₂S₃ serves as a valuable precursor in the synthesis of a variety of other chemical compounds, highlighting its versatility in synthetic chemistry. echemi.com

Derivatization to Organophosphorus Compounds: Phosphorothioates

P₂S₃ is a key reagent in the production of phosphorothioates, a class of organophosphorus compounds. echemi.com These compounds are significant intermediates in the manufacturing of various commercial products, including pesticides. echemi.comresearchgate.netresearchgate.netfrontiersin.org The reaction typically involves the treatment of P₂S₃ with appropriate organic substrates, leading to the incorporation of the phosphorothioate (B77711) moiety. The reactivity of P₂S₃ allows for the formation of P-S bonds, which is fundamental to the structure of these organophosphorus derivatives. mdpi.com

Pathways to Other Phosphorus Sulfides

P₂S₃ can also be utilized as a starting material for the synthesis of other phosphorus sulfides. epo.org Through controlled reactions, often involving the addition of sulfur or reaction with other phosphorus-containing compounds, P₂S₃ can be converted into different phosphorus sulfide (B99878) species. scribd.com For instance, careful control of reaction conditions and reactant ratios can guide the synthesis towards compounds like P₄S₅ or other members of the extensive phosphorus sulfide family. scribd.com This precursor role is significant in the systematic study and production of the various molecular structures within the P-S system.

Novel Synthetic Routes for P₂S₃ Nanostructures

Recent research has focused on the development of methods to synthesize P₂S₃ in the form of nanostructures, such as monolayers and nanoribbons, which are predicted to have unique electronic properties. arxiv.orgscispace.comresearchgate.net

Chemical Vapor Deposition (CVD) Techniques for Monolayer and Nanoribbon Synthesis

Chemical Vapor Deposition (CVD) has emerged as a promising technique for the synthesis of two-dimensional (2D) materials, including P₂S₃ monolayers and nanoribbons. core.ac.ukaps.org Theoretical studies have predicted that a 2D crystalline form of P₂S₃ can be stable and exhibits a wide bandgap, making it a potential candidate for applications in nanoelectronics. arxiv.orgscispace.com

In a typical CVD process for P₂S₃ nanostructures, precursors containing phosphorus and sulfur are vaporized and transported to a substrate where they react to form a thin film. aps.orgnih.govrsc.org The growth of these nanostructures is highly dependent on the experimental parameters, such as the temperature of the substrate, the precursor flow rates, and the pressure within the reaction chamber. aps.org Research has demonstrated the feasibility of synthesizing P₂S₃ nanoribbons, which have shown different electronic properties compared to the bulk material. The ability to create these low-dimensional structures opens up possibilities for their use in next-generation electronic and optoelectronic devices. arxiv.orgscispace.comresearchgate.net

Table 2: Investigated P₂S₃ Nanostructures

Nanostructure Synthetic Method Potential Application
Monolayer Chemical Vapor Deposition (CVD) Nanoelectronics, Semiconductors arxiv.orgscispace.comresearchgate.net
Nanoribbon Chemical Vapor Deposition (CVD) High-performance electronic devices wikipedia.org

Structural Elucidation and Theoretical Modeling of P₂s₃

Advanced Diffraction and Spectroscopic Techniques for P₂S₃ Structural Analysis

A combination of sophisticated diffraction and spectroscopic methods is crucial for elucidating the atomic arrangement and bonding within P₂S₃. These experimental techniques provide fundamental data that complements and validates theoretical models.

X-ray diffraction (XRD) stands as a primary tool for investigating the crystalline structure of materials. mdpi.com For phosphorus sulfides, XRD patterns reveal the arrangement of atoms in the crystal lattice. In the case of related amorphous arsenic sulfide (B99878) glasses, such as As₂S₃, XRD patterns typically show broad diffraction peaks, indicating a lack of long-range order. chalcogen.rochalcogen.ro The positions and widths of these peaks, particularly the "first sharp diffraction peak" (FSDP), can provide insights into the medium-range order within the material. chalcogen.ro Although P₂S₃ is difficult to isolate in a stable crystalline form, XRD was the first technique to confirm its existence. wikipedia.org The analysis of diffraction patterns, even from polycrystalline or amorphous samples, can yield valuable information about bond lengths and angles, contributing to a more complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for probing the local chemical environment of phosphorus atoms. wikipedia.org In phosphorus-containing compounds, the chemical shifts and coupling constants observed in ³¹P NMR spectra provide detailed information about the connectivity and bonding of phosphorus atoms. dtic.millibretexts.org For instance, in the well-characterized phosphorus sulfide P₄S₃, ³¹P NMR spectroscopy clearly distinguishes between the apical and basal phosphorus atoms, providing insights into the molecular symmetry and structure. youtube.com While specific NMR data for P₂S₃ is scarce due to its instability, the principles of ³¹P NMR are directly applicable. Theoretical calculations of NMR shieldings can be used to predict spectra for proposed structures, aiding in the assignment of experimental spectra if they can be obtained. researchgate.net

Electronic Structure and Band Theory Investigations of P₂s₃

Investigation of Point Defects and Their Impact on Electronic States in P₂S₃

Theoretical investigations into the nature and influence of point defects—such as vacancies, interstitials, and antisite defects—are crucial for understanding the electronic and optical properties of semiconductor materials. These defects, which are imperfections in the crystal lattice, can introduce localized electronic states within the band gap, acting as charge traps or recombination centers and significantly altering the material's conductivity and performance in electronic devices.

In studies of related materials, such as ZnGeP₂, the phosphorus vacancy (Vₚ) has been identified as an amphoteric defect, capable of acting as both a donor and an acceptor. aps.org The formation energy of such vacancies and their charge transition levels are critical parameters that determine their concentration and influence on the Fermi level. aps.org For instance, the Vₚ in ZnGeP₂ is found to have a high formation energy, suggesting it is unlikely to be the dominant defect. aps.org

Similarly, investigations into sulfur vacancies (Vₛ) in materials like MoS₂ have shown that these defects can modulate the electronic structure and enhance surface activity. mdpi.com The introduction of sulfur vacancies can create new energy states within the band gap, affecting the material's photocatalytic and electronic properties.

The general approach to investigating point defects involves calculating their formation energies under different chemical potential conditions (e.g., phosphorus-rich or sulfur-rich environments) to determine the most stable defect types. The formation energy (Ef) of a defect in a particular charge state (q) is typically calculated using the following formula:

Ef[Xq] = Etot[Xq] - Etot[perfect] - Σiniμi + q(EVBM + EF)

Where:

Etot[Xq] is the total energy of the supercell containing the defect X in charge state q.

Etot[perfect] is the total energy of the perfect crystal supercell.

ni is the number of atoms of type i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect.

μi is the chemical potential of the atomic species i.

EVBM is the energy of the valence band maximum (VBM) of the perfect crystal.

EF is the Fermi level, referenced to the VBM.

Following the calculation of formation energies, the electronic band structure and density of states (DOS) of the defective crystal are analyzed to identify any in-gap states and to understand their impact on the material's electronic behavior.

Although direct computational data for P₂S₃ is not available, a hypothetical investigation would likely consider phosphorus vacancies (Vₚ), sulfur vacancies (Vₛ), phosphorus interstitials (Pᵢ), sulfur interstitials (Sᵢ), and antisite defects where a phosphorus atom occupies a sulfur site (Pₛ) or vice-versa (Sₚ). The formation energies and resulting electronic structures would reveal which defects are most likely to form and how they would modify the electronic properties of P₂S₃.

Hypothetical Data on Point Defects in P₂S₃

The following table represents a hypothetical scenario of what a detailed investigation into point defects in P₂S₃ might reveal, based on trends observed in similar semiconductor materials. This data is illustrative and not based on published experimental or theoretical results for P₂S₃.

Defect TypeCharge StateFormation Energy (eV) (P-rich)Formation Energy (eV) (S-rich)Defect Level in Band Gap
Phosphorus Vacancy (Vₚ) 02.53.8Acceptor-like
-11.83.1Acceptor-like
Sulfur Vacancy (Vₛ) 03.21.9Donor-like
+12.71.4Donor-like
Phosphorus Interstitial (Pᵢ) 04.15.5Deep level
Sulfur Interstitial (Sᵢ) 04.83.5Deep level
Antisite (Pₛ) 01.52.2Shallow acceptor
Antisite (Sₚ) 02.81.7Shallow donor

Chemical Reactivity and Reaction Mechanisms of P₂s₃

P₂S₃ as a Reducing Agent in Synthetic Processes

Phosphorus trisulfide is characterized as a strong reducing agent that reacts vigorously with oxidizing agents. This reducing power is harnessed in several synthetic applications, from the preparation of organosulfur compounds to the reduction of metal oxides. The compound's utility as a reductant is a central feature of its chemical profile.

P₂S₃ has been identified as an effective reducing agent for metal oxides at elevated temperatures, a process used to facilitate the extraction of metals from their ores. While specific, detailed mechanistic studies for P₂S₃ are not extensively documented in the available literature, the process can be understood through the general principles of carbothermic or hydrogen-based reduction of metal oxides. wikipedia.orgarxiv.org These reactions are typically complex, multi-step processes. For instance, the reduction of iron oxides often proceeds sequentially from Fe₂O₃ to Fe₃O₄, then to FeO, and finally to metallic iron. mdpi.com

The reduction of a metal oxide (MO) by P₂S₃ can be generally represented as a transfer of oxygen from the metal to the phosphorus, with sulfur potentially forming metal sulfides or sulfur oxides depending on the conditions. The high affinity of phosphorus for oxygen is a primary thermodynamic driver for this reaction. A hypothetical, unbalanced reaction scheme is:

MO + P₂S₃ → M + PₓOᵧSₙ + MS

Mechanistic Pathways of P₂S₃ in Organic and Inorganic Transformations

P₂S₃ serves as a versatile reagent in both organic and inorganic chemistry, participating in reactions that lead to the formation of a wide array of compounds. Its pathways often involve the thionation of carbonyl groups or its incorporation as a ligand in organometallic complexes.

A notable application of P₂S₃ in organic synthesis is the preparation of thiophene (B33073). The laboratory synthesis involves heating sodium succinate (B1194679) with phosphorus trisulfide. slideshare.netderpharmachemica.compharmaguideline.com

C₄H₄O₄Na₂ (Sodium Succinate) + P₂S₃ --(Heat)--> C₄H₄S (Thiophene) + 2NaPO₂S + S slideshare.net

While this reaction is well-established, a detailed, step-by-step mechanism is not definitively elucidated in the literature. However, it is related to the more broadly studied Paal-Knorr thiophene synthesis, which typically uses a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). derpharmachemica.compharmaguideline.com In the Paal-Knorr mechanism, the reaction is understood to proceed through the thionation of the carbonyl oxygen atoms to form thioketone intermediates, which then cyclize and eliminate water to form the aromatic thiophene ring. It is plausible that the reaction with sodium succinate follows a similar pathway, where P₂S₃ first acts as a thionating agent on the carboxylate groups, followed by cyclization and elimination of sodium oxysulfide byproducts.

The reactivity of P₂S₃ extends to the field of inorganic and organometallic chemistry, where it can act as a ligand. A well-characterized example involves the reaction of the dimolybdenum triple-decker complex [Cp*₂Mo₂(μ,η²:²-PS)₂(μ-S)], which contains a cyclo-P₂S₃ middle deck, with the metal carbonyl tungsten pentacarbonyl tetrahydrofuran (B95107) (W(CO)₅THF). acs.orgresearchgate.net

In this reaction, the P₂S₃ ligand within the molybdenum complex reacts with the tungsten reagent. One of the phosphorus atoms of the P₂S₃ ligand coordinates to the tungsten center, displacing the THF molecule to form the product [Cp*₂Mo₂P₂S₃·W(CO)₅]. acs.orgresearchgate.net This demonstrates the ability of the phosphorus atoms in P₂S₃ to act as Lewis bases, donating their lone pair of electrons to a transition metal center. Further reaction with excess W(CO)₅THF can lead to more complex cluster arrangements. researchgate.netresearchgate.net

Intermediates and Transition States in P₂S₃-Involved Reactions

The understanding of reaction mechanisms relies heavily on the characterization of transient species like intermediates and transition states. ucsb.edu Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for modeling these species. nih.govdnu.dp.ua

While specific transition state calculations for the reactions of P₂S₃ with metal oxides or sodium succinate are not available in the surveyed literature, computational studies have provided significant insight into the structure and stability of P₂S₃ itself and its complexes. Ab initio molecular dynamics simulations and phonon spectrum computations have confirmed the dynamic, thermal, and chemical stability of the P₂S₃ molecule, particularly in its two-dimensional monolayer form, which is a prerequisite for its participation in chemical reactions. uq.edu.auscispace.com

More specific to its reactivity, DFT studies have been performed on organometallic complexes containing P₂S₃ as a ligand. For the model complex [(C₅H₅)₂Mo₂P₂S₃], a series of positional isomers of the cyclo-P₂S₃ ligand have been calculated. researchgate.net These isomers represent stable intermediates on the potential energy surface, with their relative energies determining the most favored structures. The study identified the isomer with two η²:²-PS units and one bridging sulfur atom as the most energetically favored. researchgate.netresearchgate.net The characterization of such isomers provides a concrete example of intermediates involved in the chemistry of P₂S₃-containing compounds.

Table 1: Calculated Relative Energies of Positional Isomers for the [(C₅H₅)₂Mo₂P₂S₃] Model Complex
IsomerDescription of P₂S₃ Ligand ArrangementCalculated Relative Energy (Hartree)Reference
A(μ,η³-P₂S)(μ,η²-S₂)+0.0075 researchgate.net
B(μ,η²:²-PS)₂(μ-S)0 (Reference) researchgate.net
C(μ,η²:²-P₂)(μ,η²-S₂)(μ-S)+0.0436 researchgate.net
D(μ,η²:²-S₂)₂(μ-P)+0.1983 researchgate.net
E(μ,η³-S₃)(μ,η²-P₂)+0.0385 researchgate.net

Advanced Applications of P₂s₃ in Materials Science and Engineering

P₂S₃ in Two-Dimensional (2D) Electronic Materials and Devices

Recent theoretical and computational studies have highlighted the promise of P₂S₃ in the realm of 2D materials. Extensive evolutionary algorithm-driven structural searches have identified a stable 2D crystalline phase of P₂S₃. researchgate.netarxiv.org This monolayer form of P₂S₃ is confirmed to be dynamically, thermally, and chemically stable, as verified by computed phonon spectra and ab initio molecular dynamics simulations. researchgate.netarxiv.orguq.edu.au

Semiconductor Functionality in Nanoelectronics and Optoelectronics

The 2D monolayer of P₂S₃ exhibits properties that make it a compelling candidate for semiconductor applications in nanoelectronics and optoelectronics. ontosight.ai Theoretical analysis indicates that this 2D crystalline phase possesses a wide band gap of 4.55 eV. researchgate.netresearchgate.net This characteristic is advantageous for semiconductor applications, particularly in devices requiring low power consumption and high thermal stability. The electronic properties of the P₂S₃ structure can be further fine-tuned by stacking it into multilayer structures, or by forming P₂S₃ nanoribbons and nanotubes, thereby expanding its potential uses in the evolving field of 2D electronics. researchgate.netarxiv.orguq.edu.au

The development of semiconductor nanocrystals, or quantum dots, has revealed remarkable properties due to the quantum confinement of carriers, which allows for control over the energy of emitted photons. cnrs.fr For certain semiconductors, this confinement significantly increases the probability of radiative transitions compared to bulk materials. cnrs.fr The unique electronic properties of P₂S₃ position it as a candidate for next-generation electronic materials, with potential applications in transistors and diodes.

Potential in Flexible Electronic Architectures

The ability to form P₂S₃ nanoribbons and nanotubes opens up possibilities for its use in flexible electronic devices. The electronic properties of these nanostructures can be engineered to meet the demands of flexible and optoelectronic device applications. researchgate.net Research into other 2D materials has shown that increasing tensile strain can greatly enhance the ultraviolet region of absorption spectra, suggesting potential applications in flexible electronic and optoelectronic devices. researchgate.net

Solid-State Electrolytes for Advanced Energy Storage Systems

P₂S₃ is a key component in the development of solid-state electrolytes for advanced energy storage systems, such as all-solid-state lithium-ion batteries. mdpi.com These batteries offer significant safety advantages over traditional lithium-ion batteries that use flammable liquid electrolytes. eurekalert.orgyoutube.com Sulfide-based solid electrolytes, in particular, are promising due to their high ionic conductivity. youtube.com

Development of Amorphous Li₂S–P₂S₃ Electrolytes

Amorphous solid electrolytes in the Li₂S–P₂S₃ system have been successfully synthesized using high-energy ball-milling processes. researchgate.netoup.com Research has shown that amorphous electrolytes can be obtained in a narrow composition range around 66.7 mol % Li₂S. researchgate.netoup.com The 66.7Li₂S·33.3P₂S₃ (mol %) composition, for instance, has demonstrated significant ionic conductivity. oup.com

Furthermore, glass-ceramic electrolytes in the 70Li₂S·(30 − x)P₂S₅·xP₂S₃ system have been prepared via mechanochemical routes. fritsch.es The properties of these electrolytes can be influenced by the milling conditions and the glass composition. fritsch.es

Electrolyte SystemSynthesis MethodKey FindingsReference
Li₂S–P₂S₃High-energy ball-millingAmorphous electrolytes formed around 66.7 mol % Li₂S. researchgate.netoup.com
70Li₂S·(30 − x)P₂S₅·xP₂S₃Mechanochemical (planetary ball mill)Glass-ceramic electrolytes with tunable properties. fritsch.es

Investigations into Ionic Conductivity and Electrochemical Stability

The ionic conductivity and electrochemical stability of Li₂S–P₂S₃-based electrolytes are critical for their performance in batteries. The 66.7Li₂S·33.3P₂S₃ (mol %) amorphous sample exhibited the highest ion conductivity of 1.1 × 10⁻⁴ S·cm⁻¹ at room temperature among the samples tested in one study. oup.com Cyclic voltammetry revealed that this sample also possessed a wide electrochemical window of about 5 V. oup.com

In the 70Li₂S·(30 − x)P₂S₅·xP₂S₃ glass-ceramic system, the substitution of just 1 mol% of P₂S₃ for P₂S₅ was found to enhance the conductivity of the glass-ceramics, reaching a maximum of 5.4 × 10⁻³ S cm⁻¹ at room temperature. fritsch.es This enhancement is attributed to the formation of the Li₇P₃S₁₁₋z analogous phase, which is believed to have higher conductivity than the unsubstituted Li₇P₃S₁₁ crystal. fritsch.es These electrolytes also demonstrated higher electrochemical stability compared to the 70Li₂S·30P₂S₅ (mol%) glass-ceramic. researchgate.net

Electrolyte CompositionIonic Conductivity (at room temp.)Electrochemical WindowReference
66.7Li₂S·33.3P₂S₃ (amorphous)1.1 × 10⁻⁴ S·cm⁻¹~5 V oup.com
70Li₂S·29P₂S₅·1P₂S₃ (glass-ceramic)5.4 × 10⁻³ S cm⁻¹Higher than 70Li₂S·30P₂S₅ fritsch.esresearchgate.net

Strategies for Enhancing Thermal Stability in P₂S₃-Containing Electrolytes

Thermal stability is a crucial factor for the safety and reliability of solid-state batteries. mdpi.com Research has focused on improving the thermal stability of sulfide (B99878) solid electrolytes like Li₇P₃S₁₁. One approach involves controlling the stoichiometric ratio and elemental doping. researchgate.net

Differential scanning calorimetry (DSC) has been used to study the thermal behavior of Li₇P₃S₁₁ with varying amounts of P₂S₃ added. researchgate.net The results show that the main exothermic peaks in the DSC spectra shift with different P₂S₃ contents, indicating changes in thermal stability. researchgate.net Raman spectroscopy has also been employed to analyze the structural changes, identifying different polyhedra such as P₂S₆⁴⁻, P₂S₇⁴⁻, and PS₄³⁻, which have different thermal stabilities. researchgate.net For instance, P₂S₇⁴⁻ has poor thermal stability and can degrade into P₂S₆⁴⁻, which has a significantly lower ionic conductivity. researchgate.net Enhancing the thermal stability of these electrolytes can be achieved by creating materials with higher viscosity and through the bond stabilization of ionically tethered polymers in nanoparticle organic hybrid materials. bohrium.com

Integration and Performance in All-Solid-State Batteries

The quest for safer, more energy-dense batteries has led to significant research into all-solid-state batteries (ASSBs), which replace flammable liquid electrolytes with solid, ion-conducting materials. In this domain, sulfide-based glass-ceramics, particularly within the Li₂S-P₂S₅ system, have emerged as promising solid electrolytes due to their high ionic conductivity and wide electrochemical window. Research has demonstrated that the partial substitution of phosphorus pentasulfide (P₂S₅) with diphosphorus (B173284) trisulfide (P₂S₃) can markedly enhance the performance of these solid electrolytes.

Studies on glass-ceramics with the composition 70Li₂S·(30−x)P₂S₅·xP₂S₃ have shown that a small addition of P₂S₃ can lead to a significant increase in lithium-ion conductivity. Current time information in Auckland, NZ.mdpi.com The integration of P₂S₃ is typically achieved through mechanochemical milling, a process that involves high-energy ball milling of the constituent materials to produce a homogeneous amorphous glass, which is then crystallized into a glass-ceramic through heat treatment. Current time information in Auckland, NZ.

The enhancement in ionic conductivity is attributed to the formation of a specific crystalline phase. The trivalent phosphorus ion (P³⁺) in P₂S₃ has an ionic radius (58 pm) similar to the pentavalent phosphorus ion (P⁵⁺) in P₂S₅ (52 pm), allowing for substitution without significant distortion of the crystal lattice. Current time information in Auckland, NZ. This substitution results in a sulfur deficiency in the superionic Li₇P₃S₁₁ crystal structure, leading to the formation of a Li₇P₃S₁₁₋z phase. This non-stoichiometric phase is believed to possess higher ionic conductivity than the parent Li₇P₃S₁₁ crystal. Current time information in Auckland, NZ.

The optimal amount of P₂S₃ substitution has been a key focus of research. It has been found that even a small substitution, on the order of 1 mol%, can yield a substantial improvement in conductivity. For instance, a 70Li₂S·29P₂S₅·1P₂S₃ (mol%) glass-ceramic was reported to exhibit a maximum conductivity of 5.4 × 10⁻³ S cm⁻¹ at room temperature, a notable increase compared to the material without P₂S₃. Current time information in Auckland, NZ.mdpi.com This level of conductivity is on par with that of conventional liquid electrolytes, highlighting the potential of P₂S₃-modified materials for practical applications in all-solid-state batteries. unical.it

Composition (mol%)Ionic Conductivity at Room Temp. (S cm⁻¹)Reference
70Li₂S·30P₂S₅3.2 × 10⁻³ Current time information in Auckland, NZ.
70Li₂S·29P₂S₅·1P₂S₃5.4 × 10⁻³ Current time information in Auckland, NZ.mdpi.com
70Li₂S·27P₂S₅·3P₂S₃(No peak shift observed in XRD) Current time information in Auckland, NZ.

P₂S₃ as a Component in Chalcogenide Glass Systems

Chalcogenide glasses are a class of amorphous solids containing one or more chalcogen elements (sulfur, selenium, or tellurium), often combined with elements such as arsenic, germanium, or antimony. These materials are renowned for their unique optical and electrical properties, making them suitable for a wide range of applications, including infrared optics and solid-state electrolytes. mdpi.comnih.gov

Optical and Optoelectronic Properties of P₂S₃-Containing Chalcogenide Glasses

Chalcogenide glasses are characterized by their wide transparency in the infrared region of the electromagnetic spectrum, high refractive indices, and nonlinear optical properties. mdpi.comnih.gov The specific properties of a chalcogenide glass can be tailored by adjusting its chemical composition. While extensive research has been conducted on systems like As-S, Ge-S, and Ga-S, the role of P₂S₃ in modulating the optical properties of these glasses is an area of growing interest.

The incorporation of different sulfides, such as GeS₂, Ga₂S₃, and Sb₂S₃, into a glass matrix has been shown to influence properties like the refractive index and the position of the optical absorption edge. mdpi.com For instance, the refractive index of chalcogenide glasses can be compositionally tuned, which is a critical factor for the design of optical components like lenses and waveguides. researchgate.netphotonics.com Theoretical studies on a two-dimensional P₂S₃ monolayer predict it to be a wide bandgap semiconductor, suggesting its potential for applications in 2D electronics and optoelectronics. frontiersin.org

Ionic Conductivity in P₂S₃-based Chalcogenide Glass Networks

As discussed in the context of all-solid-state batteries, P₂S₃ plays a crucial role in enhancing the ionic conductivity of chalcogenide glass networks. The high polarizability of sulfur atoms in chalcogenide glasses generally leads to higher ionic conductivity compared to their oxide counterparts. rsc.org The introduction of P₂S₃ into the Li₂S-P₂S₅ glass system serves as a prime example of this principle.

The formation of a highly conductive glass-ceramic electrolyte is achieved by the partial substitution of P₂S₅ with P₂S₃. Current time information in Auckland, NZ.mdpi.com This compositional modification leads to the creation of a sulfur-deficient Li₇P₃S₁₁₋z crystalline phase within the glass network. Current time information in Auckland, NZ. This phase is reported to have a higher ionic conductivity than the stoichiometric Li₇P₃S₁₁ crystal. Current time information in Auckland, NZ.

The table below summarizes the impact of P₂S₃ addition on the ionic conductivity of a specific chalcogenide glass-ceramic system.

SystemP₂S₃ Content (mol%)Highest Ionic Conductivity (S cm⁻¹)Reference
70Li₂S·(30-x)P₂S₅·xP₂S₃15.4 × 10⁻³ Current time information in Auckland, NZ.mdpi.com

This enhancement of ionic conductivity is critical for the development of high-performance solid-state batteries, as it reduces the internal resistance of the battery and allows for faster charging and discharging rates. The successful incorporation of P₂S₃ into these chalcogenide glass networks demonstrates its potential for designing novel solid electrolytes with tailored ionic transport properties.

Catalytic Applications and Catalyst Design Involving P₂S₃

The application of phosphorus compounds in catalysis is widespread, ranging from ligands in homogeneous catalysis to promoters in heterogeneous systems. Diphosphorus trisulfide, with its reactive phosphorus-sulfur bonds, presents opportunities for the design of novel catalysts and catalytic systems.

P₂S₃ as a Constituent in Heterogeneous and Homogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. semanticscholar.org While there are numerous examples of sulfur compounds acting as poisons for many catalysts, in some cases, sulfur can act as a promoter or selectivity modifier. semanticscholar.org One documented application of P₂S₃ is in the laboratory synthesis of thiophene (B33073), a sulfur-containing heterocyclic compound. In this reaction, sodium succinate (B1194679) is heated with P₂S₃ to yield thiophene. acs.orgcopbela.orguou.ac.in Although in this specific synthesis P₂S₃ acts as a reactant (a sulfurating agent), it demonstrates its utility in reactions involving sulfur transfer, a key step in many catalytic cycles, particularly in hydrodesulfurization processes.

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, phosphorus-containing ligands are of paramount importance. mdpi.comphotonics.com Transition metal complexes with ligands containing phosphorus and other donor atoms are used in a vast array of catalytic transformations. rsc.orgmdpi.com While direct examples of P₂S₃ being used as a ligand in its molecular form are not prominent in the reviewed literature, the potential for forming phosphorus-sulfur ligands from P₂S₃ exists. For instance, metal complexes containing a P₂S₃ middle deck have been synthesized, and the catalytic activity of metal complexes with sulfur-containing ligands is an active area of research. mdpi.comrsc.org The unique electronic and steric properties that a P₂S₃-derived ligand could impart to a metal center make it an intriguing target for future catalyst design.

Phosphorous-Promotional Effects in Zeolite-Based Catalysis

Zeolites are crystalline aluminosilicates with a microporous structure that are widely used as catalysts in the chemical and petrochemical industries. Their catalytic properties, particularly their acidity and shape selectivity, can be fine-tuned through various modification strategies. The introduction of phosphorus is a well-established method to modify zeolites, leading to several beneficial effects. Current time information in Auckland, NZ.nih.gov

Phosphorus modification, often carried out by impregnating the zeolite with a phosphorus-containing compound like phosphoric acid or ammonium (B1175870) phosphate, can enhance the hydrothermal stability of the zeolite framework. Current time information in Auckland, NZ.acs.orgmdpi.com This is a crucial advantage in many industrial processes that are operated at high temperatures in the presence of steam. nih.govrsc.org The phosphorus species are thought to interact with the zeolite framework, stabilizing it against dealumination (the removal of aluminum atoms from the framework), which is a primary cause of zeolite deactivation under hydrothermal conditions. nih.gov

Furthermore, phosphorus modification can alter the acidic properties of the zeolite. It typically reduces the number of strong Brønsted acid sites while potentially increasing the number of weaker acid sites. Current time information in Auckland, NZ.mdpi.com This change in acidity can have a profound impact on the selectivity of catalytic reactions. For example, in the methanol-to-hydrocarbons (MTH) process, phosphorus-modified ZSM-5 zeolites show increased selectivity towards light olefins like propylene. Current time information in Auckland, NZ. This is attributed to the suppression of side reactions that lead to the formation of aromatics and coke, which are favored on strong acid sites. While specific studies detailing the use of P₂S₃ as the phosphorus source for zeolite modification were not found in the reviewed literature, its reactive nature suggests it could potentially be used as a precursor for such modifications. The general principles of phosphorus promotion in zeolites are well-understood and are summarized in the table below.

Effect of Phosphorus Modification on ZeolitesConsequence for CatalysisReference
Enhanced hydrothermal stabilityIncreased catalyst lifetime in high-temperature, steam-containing environments Current time information in Auckland, NZ.nih.govmdpi.com
Reduction in strong Brønsted acidityIncreased selectivity towards light olefins in MTH, reduced coke formation Current time information in Auckland, NZ.mdpi.com
Modification of pore openingsAltered shape selectivity Current time information in Auckland, NZ.

Future Research Directions and Emerging Opportunities for P₂s₃

Exploration of Novel P₂S₃ Polymorphs and Heterostructures

The prediction and discovery of new crystalline forms (polymorphs) and layered structures (heterostructures) of P₂S₃ represent a primary frontier of research. Computational studies, specifically those employing evolutionary algorithms and ab initio molecular dynamics simulations, have been instrumental in this exploration. wikipedia.org

Initial theoretical work has successfully identified several two-dimensional (2D) crystalline structures of P₂S₃, commonly denoted as α-P₂S₃, β-P₂S₃, and γ-P₂S₃. wikipedia.org The α-P₂S₃ structure has been predicted to be the global minimum on the Born-Oppenheimer surface for monolayers with a 2:3 stoichiometry, indicating its potential for synthesis. These 2D polymorphs are predicted to be semiconductors with wide band gaps, a property that is highly desirable for electronic and optoelectronic applications. wikipedia.org

Future research will need to focus on the experimental realization of these predicted polymorphs. This involves developing precise synthesis conditions to control the crystallization process. Beyond single-layer polymorphs, the formation of multilayer heterostructures by stacking different P₂S₃ layers or combining them with other 2D materials (like graphene or transition metal dichalcogenides) opens up possibilities for engineering materials with tailored electronic and optical properties. The weak van der Waals forces that bind these layers allow for the modulation of properties such as the band gap, which can be fine-tuned by altering the stacking configuration. wikipedia.org

Table 1: Predicted Properties of 2D P₂S₃ Polymorphs

Property α-P₂S₃ β-P₂S₃ γ-P₂S₃
Stability Dynamically, thermally, and chemically stable wikipedia.org Predicted to be stable wikipedia.org Predicted to be stable wikipedia.org
Band Gap (GW method) 4.55 eV (Indirect) wikipedia.org N/A N/A
Structural Feature Puckered monolayer N/A N/A
Potential Application 2D electronics, optoelectronics wikipedia.org 2D electronics wikipedia.org 2D electronics wikipedia.org

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of P₂S₃ during synthesis, processing, and operation is crucial for both fundamental knowledge and practical application. Advanced in-situ characterization techniques, which allow for the real-time observation of materials under reaction conditions, are indispensable tools for this purpose. google.comresearchgate.net

Techniques such as in-situ X-ray diffraction (XRD) can monitor the evolution of crystalline phases during synthesis or degradation, providing critical insights into reaction pathways and structural transformations. google.comresearchgate.net For instance, observing the formation of P₂S₃ from its precursors in real-time could help optimize synthesis parameters to achieve phase-pure materials.

In-situ transmission electron microscopy (TEM) offers the capability to visualize morphological changes and dynamic processes at the nanoscale. acs.org This would be particularly valuable for studying the growth of P₂S₃ nanoribbons or nanotubes and observing their behavior in electronic devices. Furthermore, in-situ Raman spectroscopy can provide information on chemical bond transformations, allowing researchers to track the dynamic reconstruction of active species during electrochemical reactions or catalytic processes. acs.org Applying these techniques to P₂S₃ would enable a deeper understanding of its degradation mechanisms, especially its reactivity with moisture, and help in the development of effective passivation strategies. acs.orgnih.gov

Table 2: Application of In-Situ Techniques for P₂S₃ Research

Technique Information Gained Relevance to P₂S₃
In-Situ X-ray Diffraction (XRD) Real-time crystal structure evolution, phase transitions google.comresearchgate.net Optimizing synthesis, studying phase purity and degradation pathways.
In-Situ Transmission Electron Microscopy (TEM) Direct visualization of nanoscale morphological changes acs.org Observing growth of nanostructures, degradation processes.
In-Situ Raman Spectroscopy Chemical bond transformations, molecular structure changes acs.org Tracking surface reconstruction, identifying reaction intermediates.
Environmental SEM (ESEM) Imaging in gaseous or humid environments google.com Studying reactivity and stability in realistic atmospheric conditions.

Rational Design and Computational Prediction of P₂S₃-based Functional Materials

Computational modeling and simulation are pivotal in accelerating the discovery and design of new materials. For P₂S₃, these tools allow for the prediction of properties and the rational design of functional materials before their experimental synthesis, saving significant time and resources. acs.org

First-principles calculations based on density functional theory (DFT) have already been used to predict the stability and electronic properties of 2D P₂S₃. wikipedia.org These computational methods can be extended to model more complex systems. For example, researchers can computationally screen various P₂S₃ nanostructures, such as nanoribbons and nanotubes, to identify configurations with optimal electronic properties for specific applications in 2D electronics.

The process of rational design involves a feedback loop between computational prediction and experimental validation. acs.org Theoretical models can predict which dopants or surface functionalizations would be most effective at modifying P₂S₃'s properties, such as enhancing its conductivity or improving its stability. For instance, calculations could determine the best materials for creating core-shell morphologies to protect P₂S₃ from environmental degradation, a strategy that has been explored for other sulfide (B99878) materials. tandfonline.com This predictive power guides experimental efforts toward the most promising avenues for creating novel P₂S₃-based functional materials. acs.org

Interdisciplinary Research at the Interface of Chemistry, Physics, and Engineering for P₂S₃ Applications

Realizing the full potential of P₂S₃ requires a deeply interdisciplinary approach, integrating expertise from chemistry, physics, and engineering. nih.govyoutube.comrsc.org The synthesis of novel P₂S₃ polymorphs is fundamentally a chemical challenge, while understanding their electronic and optical properties falls within the domain of physics. wikipedia.orgyoutube.com Translating these properties into functional devices is an engineering endeavor.

Chemists are needed to develop novel, scalable, and safe synthesis routes. tandfonline.com Physicists are essential for characterizing the fundamental properties of the new materials, such as charge carrier mobility and light-matter interactions, and for developing theoretical models that explain these properties. nih.govyoutube.com Engineers can then use this knowledge to design and fabricate P₂S₃-based devices, such as transistors, sensors, or components for energy storage, and to develop the processes needed for manufacturing. youtube.com

Collaborative research at this interface is crucial. nih.govbeilstein-journals.org For example, developing P₂S₃ for 2D electronics requires chemists to synthesize high-quality, large-area monolayer sheets, physicists to measure their electronic band structure and transport properties, and engineers to devise methods for integrating these sheets into circuits. wikipedia.org This synergy ensures that fundamental discoveries are effectively translated into technological innovations.

Addressing Challenges in Scalable Synthesis and Advanced Processing of P₂S₃

Despite its promise, the widespread application of P₂S₃ is hindered by significant challenges in its synthesis and processing. Historically, P₂S₃ has been difficult to isolate, often resulting in mixtures of other phosphorus sulfides. koreascience.kr Overcoming these hurdles is a critical area for future research.

Traditional synthesis involves the direct combination of red phosphorus and sulfur in evacuated tubes at high temperatures (300-400°C). This batch method often suffers from low yield and potential safety hazards. For industrial-scale production, continuous-flow reactors using a molten P₂S₃ phase have been developed. google.com This method improves safety and allows for much higher throughput, but requires sophisticated infrastructure.

A promising, solvent-free alternative is mechanochemical synthesis, where high-energy ball milling induces a solid-state reaction between phosphorus and sulfur at room temperature. This approach is energy-efficient but faces challenges with contamination from the milling equipment and achieving high purity.

Furthermore, the processing of P₂S₃, especially the predicted 2D forms, presents another set of challenges. Like its cousin, black phosphorus, 2D P₂S₃ is expected to be susceptible to degradation from moisture and oxygen, which would require handling in inert environments and the development of encapsulation or passivation techniques. nih.gov Developing methods for large-area growth or liquid-phase exfoliation to produce high-quality monolayers and few-layer flakes is essential for its use in electronics. acs.org Solution-based synthesis approaches, which have been explored for related lithium phosphorus sulfide systems, could offer a pathway for creating processable P₂S₃ materials for applications like thin-film batteries or printable electronics. acs.orgnih.gov

Table 3: Comparison of P₂S₃ Synthesis Methods

Method Purity Yield Energy Consumption Scalability Key Challenge
Direct Combination (Batch) ~99.5% ~78% High (e.g., 12.4 kWh/kg) Laboratory Low yield, energy inefficiency
Continuous Molten-Phase ~98.2% ~95% Moderate (e.g., 8.7 kWh/kg) Industrial Requires sophisticated infrastructure
Mechanochemical (Ball Milling) 85-90% High Low Potentially high Contamination from milling media

Q & A

Q. What are the standard synthesis protocols for P₂S₃, and how can stoichiometric control be achieved?

P₂S₃ is synthesized via direct combination of red phosphorus and sulfur under controlled heating. A typical method involves mixing elemental phosphorus and sulfur in a 2:3 molar ratio, sealing the mixture in an evacuated quartz tube, and heating at 300–400°C for 24–48 hours . To ensure stoichiometric precision, excess sulfur is often used to compensate for sublimation losses during heating. Reaction progress can be monitored using X-ray diffraction (XRD) to confirm the absence of unreacted phosphorus or sulfur phases .

Q. How should P₂S₃ be handled to mitigate its reactivity with moisture?

P₂S₃ hydrolyzes in humid air, releasing toxic H₂S and phosphine (PH₃). Storage requires airtight containers under inert gas (e.g., argon) with desiccants. Experimental workflows should include gloveboxes or Schlenk lines for manipulation. Reactivity tests in humid environments can quantify decomposition rates using gas chromatography to measure H₂S evolution .

Q. What spectroscopic techniques are optimal for characterizing P₂S₃’s bonding and structure?

Infrared (IR) spectroscopy identifies P–S covalent bonds, with characteristic absorption bands at 450–600 cm⁻¹ for P–S stretching modes . Raman spectroscopy further distinguishes between P₂S₃ and related sulfides (e.g., P₂S₅) based on vibrational modes. Structural validation via XRD confirms the orthorhombic crystal system (space group Pnma) .

Advanced Research Questions

Q. How can computational methods predict and validate the electronic properties of P₂S₃ monolayers?

Density functional theory (DFT) simulations reveal that 2D P₂S₃ monolayers exhibit a wide bandgap (~4.55 eV) due to P–S σ-bonding. Phonon dispersion calculations and ab initio molecular dynamics (AIMD) simulations at 300 K confirm dynamic and thermal stability. Experimental validation involves synthesizing monolayers via chemical vapor deposition (CVD) and measuring bandgaps using ultraviolet-visible (UV-Vis) spectroscopy .

Q. What experimental designs improve the thermal stability of P₂S₃-containing solid electrolytes like Li₇P₃S₁₁?

Substituting P₂S₅ with P₂S₃ in Li₇P₃S₁₁ alters the phosphorus-to-sulfur ratio, delaying decomposition. For example, Li₇P₃S₁₁–5%P₂S₃ shows a 100°C increase in initial decomposition temperature (300°C → 400°C). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify stability, while XRD tracks phase transitions to Li₂PS₃ and Li₃PS₄ decomposition products .

Q. How can contradictions in thermal decomposition data for P₂S₃-based materials be resolved?

Discrepancies often arise from variations in sample purity or environmental exposure. Controlled experiments under inert atmospheres (e.g., argon) minimize oxidation artifacts. Cross-validation using multiple techniques—such as combining DSC with mass spectrometry (MS) for evolved gas analysis—helps isolate decomposition pathways .

Q. What distinguishes the synthesis conditions of P₂S₃ from other phosphorus sulfides like P₂S₅?

P₂S₅ forms at higher sulfur excess (5:2 S:P ratio) and temperatures (>500°C), favoring more extensive sulfur incorporation. In contrast, P₂S₃ synthesis requires lower temperatures (300–400°C) and strict stoichiometric control. Phase purity is confirmed via Raman spectroscopy, where P₂S₅ exhibits distinct S–S stretching modes absent in P₂S₃ .

Methodological Notes

  • Data Tables : Key parameters (e.g., heating rates, molar ratios) should be documented to ensure reproducibility.
  • Contradiction Management : Use multi-technique validation (e.g., XRD + DSC + MS) to resolve conflicting data .
  • Safety Protocols : Include H₂S detectors and phosphine scavengers in experimental setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.